molecular formula C8H10O4 B191128 2,3-Dimethoxyhydroquinone CAS No. 52643-52-4

2,3-Dimethoxyhydroquinone

Cat. No. B191128
CAS RN: 52643-52-4
M. Wt: 170.16 g/mol
InChI Key: XGFABYCTEQAZOP-UHFFFAOYSA-N
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Description

2,3-Dimethoxyhydroquinone (DMHQ) is a chemical compound that is derived from hydroquinone. It is a natural product that is commonly found in plants and is known for its antioxidant properties. DMHQ has been extensively studied for its potential use in various scientific research applications, including its mechanism of action, biochemical and physiological effects, and its advantages and limitations for lab experiments. In

Scientific Research Applications

Electrochemical Applications

2,3-Dimethoxyhydroquinone has been studied in electrochemical applications. For instance, its electrooxidation in the presence of 1,3-dicarbonyl compounds has been explored, revealing various electrochemical mechanisms and the generation of related products (Hosseiny Davarani et al., 2006). Additionally, electrochemical oxidation in the presence of β-diketones has been observed, leading to the formation of benzofuran derivatives (Makarem et al., 2009).

Environmental and Soil Chemistry

2,3-Dimethoxyhydroquinone's interaction with iron oxides like ferrihydrite and goethite has been studied, showing its role in soil electron transfer reactions and its impact on the formation of reactive oxygen species (Krumina et al., 2017).

Biological Activity and Synthesis

The compound has been synthesized by the brown rot fungus Gloeophyllum trabeum, suggesting its potential role as a ferric chelator and oxygen-reducing agent (Paszczynski et al., 1999). It also shows antibacterial activity, as observed in derivatives of 2,3-Dimethoxyhydroquinone against bacteria like Staphylococcus aureus and Streptococcus pyogenes (Lana et al., 2006).

Cytotoxicity and Antitumor Potential

Studies have shown that certain derivatives of 2,3-Dimethoxyhydroquinone exhibit varying degrees of cytotoxicity to human tumor cell lines, indicating potential use in cancer treatment (Sheh et al., 1992).

Miscellaneous Applications

The compound's role in the enhancement of yields of certain substances like 2,6-dimethoxy-ρ-benzoquinone in wheat germ fermentation has been explored using techniques like ultrasound and magnetic nanoparticles (Zheng et al., 2019).

properties

CAS RN

52643-52-4

Product Name

2,3-Dimethoxyhydroquinone

Molecular Formula

C8H10O4

Molecular Weight

170.16 g/mol

IUPAC Name

2,3-dimethoxybenzene-1,4-diol

InChI

InChI=1S/C8H10O4/c1-11-7-5(9)3-4-6(10)8(7)12-2/h3-4,9-10H,1-2H3

InChI Key

XGFABYCTEQAZOP-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1OC)O)O

Canonical SMILES

COC1=C(C=CC(=C1OC)O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Sodium hydrosulphite (Na2S2O4, 26 g) was added portionwise to a stirred solution of 2,3-dimethoxy-1,4-benzoquinone (J. Med. Chem., 1971, 14, 45; 5 g) in a mixture of methanol (50 ml) and water (100 ml). The resultant mixture was stirred at ambient temperature for 1 hour. The mixture was partitioned between ethyl acetate and water. The organic phase was dried (MgSO4) and evaporated to give 2,3-dimethoxyhydroquinone (2 g); NMR Spectrum: (CD3SOCD3) 3.71 (s, 6H), 6.37 (s, 2H), 8.47 (s, 2H).
Quantity
26 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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